tert-Butyl benzoate
CAS No.: 774-65-2
Cat. No.: VC1707988
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 774-65-2 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | tert-butyl benzoate |
Standard InChI | InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Standard InChI Key | LYDRKKWPKKEMNZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1 |
Introduction
Physical and Chemical Properties
tert-Butyl benzoate possesses distinct physical and chemical properties that influence its behavior in chemical reactions and determine its applications. Based on available data, the key properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
CAS Number | 774-65-2 |
Physical State | Liquid at room temperature |
Chemical Classification | Benzoate ester, tert-butyl ester |
Functional Relationship | Related to benzoic acid |
From a chemical perspective, tert-Butyl benzoate features an ester functional group that connects the benzoic acid moiety to the tert-butyl alcohol component. The tert-butyl group provides steric hindrance that affects the reactivity of the ester linkage, making it more resistant to certain nucleophilic attacks compared to primary or secondary alkyl benzoates .
Structural Characteristics
Molecular Structure
The structure of tert-Butyl benzoate consists of a benzoyl group connected to a tert-butyl group through an ester linkage. The benzoyl portion contains a phenyl ring attached to a carbonyl group, while the tert-butyl group features three methyl groups attached to a central carbon atom that forms the ester bond with the carbonyl oxygen .
Chemical Identifiers
The compound can be uniquely identified through several chemical notations:
Identifier Type | Value |
---|---|
IUPAC Name | tert-butyl benzoate |
InChI | InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIKey | LYDRKKWPKKEMNZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1 |
Synthesis and Manufacturing
Traditional Synthesis Methods
tert-Butyl benzoate is typically synthesized through esterification reactions between benzoic acid and tert-butanol. This process generally requires acidic catalysts to facilitate the condensation reaction, with the removal of water to drive the equilibrium toward the ester product.
While the search results don't provide specific procedures for the synthesis of tert-Butyl benzoate, it can be inferred from related chemistry that common methods would include:
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Fischer esterification using benzoic acid and tert-butanol with an acid catalyst
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Reaction of benzoyl chloride with tert-butanol in the presence of a base
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Transesterification of methyl or ethyl benzoate with tert-butanol
Industrial Production Considerations
Although the search results don't detail specific industrial processes for tert-Butyl benzoate, information about related compounds suggests that industrial synthesis would likely involve optimized reaction conditions to improve yield and purity. Search result describes a process for tert-butyl peroxybenzoate, which involves esterification, synthesis, and condensation steps, though this is a different compound with peroxide functionality .
Chemical Reactions and Applications
Ester Cleavage Reactions
Research has suggested that the mechanism of this cleavage involves B(AC)2 ester cleavage facilitated by adventitious, NaH-derived NaOH, rather than the previously proposed E2 elimination of isobutylene by DMF-derived NaNMe2 .
Improved Cleavage Method
Significant research advancement has been made in developing safer alternatives to the Schmidt procedure. A study found that powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) provides a significantly safer and simpler alternative that effectively cleaves tert-butyl benzoates at ambient temperature with excellent yields ranging from 94-99% .
Cleavage Method | Reagents | Conditions | Yield (%) | Safety Profile |
---|---|---|---|---|
Schmidt Procedure | NaH in DMF | Hazardous conditions | Not specified | Poor |
Improved Method | Powdered KOH in THF | Ambient temperature | 94-99 | Significantly safer |
This improved method represents an important development for organic synthesis applications where tert-butyl benzoate deprotection is required .
Applications in Organic Synthesis
tert-Butyl benzoate serves several important functions in organic synthesis:
Protecting Group Chemistry
The tert-butyl ester functionality acts as a protecting group for carboxylic acids in multi-step organic syntheses. The relative stability of the tert-butyl group under various reaction conditions, combined with its selective cleavage methods, makes it valuable in complex molecule synthesis where temporary protection of the carboxylic acid functionality is needed.
Synthetic Intermediate
In organic synthesis pathways, tert-Butyl benzoate can serve as a useful intermediate, providing a protected form of benzoic acid that can be selectively deprotected at an appropriate stage in the synthesis. This controlled reactivity is particularly valuable in the synthesis of pharmaceuticals and other fine chemicals where selective transformations are essential.
Research Findings
Research on tert-Butyl benzoate has primarily focused on improving its synthetic utility and understanding its chemical behavior in various reaction conditions.
A significant research finding relates to the mechanism of cleavage reactions. As mentioned in search result , researchers have challenged the previously accepted mechanism for tert-butyl benzoate cleavage with NaH in DMF. The study suggests that the reaction proceeds through a different pathway than previously thought, involving B(AC)2 ester cleavage rather than an E2 elimination process .
This mechanistic insight has led to the development of improved procedures, such as the KOH in THF method, which provides a safer alternative with excellent yields. This advancement is particularly important for laboratory-scale applications where safety considerations are paramount .
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